molecular formula C9H22O2SSi2 B14698193 Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester CAS No. 21247-20-1

Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester

Cat. No.: B14698193
CAS No.: 21247-20-1
M. Wt: 250.51 g/mol
InChI Key: PUROFOJLQZGUBG-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester is a chemical compound with the molecular formula C9H22O2SSi2. It is known for its unique structural features, which include a propanoic acid backbone with trimethylsilyl groups attached to both the sulfur and ester functionalities. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester typically involves the reaction of propanoic acid derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme can be represented as follows:

Propanoic acid derivative+Trimethylsilyl chloridePropanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester+HCl\text{Propanoic acid derivative} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Propanoic acid derivative+Trimethylsilyl chloride→Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl groups.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester involves its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites on molecules, allowing for selective reactions to occur. This compound can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, trimethylsilyl ester
  • Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • 3-(Trimethylsilyl)propionic acid sodium salt

Uniqueness

Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester is unique due to the presence of both sulfur and trimethylsilyl groups, which impart distinct chemical reactivity and stability. This makes it particularly useful in reactions requiring selective silylation and protection of functional groups.

Properties

CAS No.

21247-20-1

Molecular Formula

C9H22O2SSi2

Molecular Weight

250.51 g/mol

IUPAC Name

trimethylsilyl 3-trimethylsilylsulfanylpropanoate

InChI

InChI=1S/C9H22O2SSi2/c1-13(2,3)11-9(10)7-8-12-14(4,5)6/h7-8H2,1-6H3

InChI Key

PUROFOJLQZGUBG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)CCS[Si](C)(C)C

Origin of Product

United States

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